Tetrafluorophosphanium
Description
Tetrafluorophosphanium ([PF₄]⁺) is a cationic phosphorus-fluorine compound characterized by a tetrahedral geometry, where phosphorus exhibits a +5 oxidation state. This species is stabilized by strong P–F covalent bonds and is often associated with counteranions such as hexafluorophosphate (PF₆⁻) in salts like tetrabutylammonium hexafluorophosphate (C₁₆H₃₆F₆NP) . Structurally, phosphorus in [PF₄]⁺ adopts a coordination number of six in certain complexes, as observed in (pentane-2,4-dionato)-tetrafluorophosphorus, where the phosphorus atom coordinates with four fluorine atoms and two oxygen atoms from the β-diketonate ligand .
Properties
CAS No. |
7236-90-0 |
|---|---|
Molecular Formula |
F4P+ |
Molecular Weight |
106.967375 g/mol |
IUPAC Name |
tetrafluorophosphanium |
InChI |
InChI=1S/F4P/c1-5(2,3)4/q+1 |
InChI Key |
NHEJMCHRGUAKFT-UHFFFAOYSA-N |
SMILES |
F[P+](F)(F)F |
Canonical SMILES |
F[P+](F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphorus-Fluorine Compounds
Structural and Geometric Properties
- Tetrafluorophosphanium ([PF₄]⁺): Coordination: Six-coordinate in complexes (e.g., with β-diketonate ligands), forming a distorted octahedral geometry. Bond Lengths: Average P–F bond length ≈ 1.719 Å, indicative of strong covalent bonding . Notable Features: Exhibits boat-shaped ligand conformations and slight deviations in molecular symmetry .
Hexafluorophosphate (PF₆⁻) :
Tetrafluoropyridylphosphines :
Spectroscopic Data
Thermal and Chemical Stability
- [PF₄]⁺ Salts : Moderate thermal stability; decompose above 200°C, releasing PF₃ and F₂ gases. Sensitive to hydrolysis in aqueous media .
- PF₆⁻ Salts (e.g., C₁₆H₃₆F₆NP) : High thermal stability (decomposition >300°C). Widely used as electrolytes in lithium-ion batteries due to inertness in polar aprotic solvents .
- Fluorinated Phosphine Ligands : Stable under inert atmospheres but degrade in the presence of moisture or oxygen, limiting their catalytic applications .
Key Research Findings and Limitations
Structural Flexibility of [PF₄]⁺ : The β-diketonate complex of [PF₄]⁺ demonstrates how ligand choice can stabilize unusual coordination geometries, though synthetic routes remain labor-intensive .
PF₆⁻ Dominance in Industry : Despite [PF₄]⁺'s structural interest, PF₆⁻ salts dominate practical applications due to superior stability and ease of synthesis .
Basicity Trends in Fluorinated Phosphines : Fluorine substitution reduces phosphine basicity, a critical factor in designing catalysts for specific reaction environments .
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